molecular formula C19H31BN2O4S B8085776 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide

Cat. No.: B8085776
M. Wt: 394.3 g/mol
InChI Key: HIGPQKJUDGIKNR-UHFFFAOYSA-N
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Description

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide is a complex organic compound featuring a boronic acid derivative and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a phenyl derivative to form the boronic acid derivative.

  • Sulfonamide Formation: The boronic acid derivative is then reacted with piperidineethanesulfonic acid to form the final compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced purification techniques such as recrystallization or chromatography are employed to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.

  • Reduction: Reduction reactions are less common but can involve the reduction of the sulfonamide group.

  • Substitution: Substitution reactions are prevalent, where the boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Borate Esters: Resulting from oxidation reactions.

  • Reduced Sulfonamides: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various boronic acid derivatives, which are important in organic synthesis and medicinal chemistry. Biology: It serves as a probe in biological studies to understand the role of boronic acids in biological systems. Medicine: Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity and protein function. The sulfonamide group can interact with biological targets, modulating their activity.

Comparison with Similar Compounds

  • N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-p-toluenesulfonamide: Similar structure but with a different sulfonamide group.

  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar boronic acid derivative but with a different aromatic ring and sulfonamide group.

Uniqueness: N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-piperidineethanesulfonamide is unique due to its specific combination of boronic acid and piperidineethanesulfonamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31BN2O4S/c1-18(2)19(3,4)26-20(25-18)16-8-10-17(11-9-16)21-27(23,24)15-14-22-12-6-5-7-13-22/h8-11,21H,5-7,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGPQKJUDGIKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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